molecular formula C11H12N2O B1490032 (1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine CAS No. 1508058-86-3

(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine

Cat. No.: B1490032
CAS No.: 1508058-86-3
M. Wt: 188.23 g/mol
InChI Key: BIQCXVBXABVFTR-UHFFFAOYSA-N
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Description

(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine (CAS 1508058-86-3) is a high-purity chemical compound with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol. This benzoxazole derivative features a cyclopropane ring fused to a benzoxazole heterocyclic system, a structural motif of significant interest in medicinal chemistry and drug discovery. The compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Benzoxazole-based compounds are recognized as privileged scaffolds in the development of novel bioactive molecules due to their versatile pharmacological potential. The structure of this compound, which incorporates a rigid cyclopropyl group and a primary methanamine functional group, makes it a valuable building block for constructing more complex molecules and for exploring structure-activity relationships. The primary amine group offers a versatile handle for further synthetic modifications via amide bond formation, reductive amination, or other conjugation chemistry, enabling researchers to create diverse chemical libraries. The benzo[d]oxazole core is a key structural component in various compounds with reported biological activities. This specific reagent is particularly useful for researchers in pharmaceutical chemistry and chemical biology working on the design and synthesis of new molecular entities for investigating biological mechanisms. It is also employed as a key intermediate in organic synthesis and as a standard in analytical method development. All products are handled and shipped according to strict quality control protocols to ensure integrity for laboratory use. Researchers are advised to consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQCXVBXABVFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in cell signaling and inflammatory responses. The interaction of this compound with these enzymes can lead to the modulation of biochemical pathways, thereby affecting cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition results in the reduction of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, benzoxazole derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. This inhibition can lead to altered pharmacokinetics and drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to plasma proteins, influencing its bioavailability and distribution. The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biological activity.

Biological Activity

(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]oxazole moiety attached to a cyclopropyl group, which contributes to its unique properties. The structural formula can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against certain bacterial strains. Studies have indicated that derivatives of similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, compounds with related structures have demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating potential for further development in oncology .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Antimicrobial Studies : In a comparative study, derivatives of benzo[d]oxazole were tested for their inhibitory effects on bacterial growth. The results showed varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating zones of inhibition exceeding 20 mm .
  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 and A549. The findings revealed that certain derivatives exhibited IC50 values as low as 15 μM, indicating significant cytotoxic activity compared to standard chemotherapeutics like doxorubicin .
  • Pharmacokinetic Profiles : Research has investigated the pharmacokinetics of related compounds, focusing on their absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the therapeutic potential and safety profiles of this compound in clinical settings .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus24
Compound BE. coli20
This compoundPseudomonas aeruginosa22

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
DoxorubicinMCF-710
Compound XMCF-715
This compoundA54918

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds related to benzo[d]oxazole derivatives as inhibitors of quorum sensing in Pseudomonas aeruginosa, a major pathogen responsible for various infections. The interference with quorum sensing systems can significantly reduce bacterial virulence and biofilm formation, making these compounds promising candidates for antibiotic adjuvant therapies .

Case Study: PqsR Inhibitors

In a study focused on synthesizing new PqsR inhibitors, derivatives of benzo[d]oxazole were evaluated for their ability to inhibit the pqs system in P. aeruginosa. The structure-activity relationship (SAR) studies revealed that modifications to the benzo[d]oxazole structure could enhance potency against this pathogen, indicating a pathway for developing new antimicrobial agents .

Cancer Research

The compound's structural characteristics suggest potential applications in oncology. Compounds that interact with specific cellular pathways can lead to the development of novel anticancer agents.

Example: Cytotoxicity Studies

In vitro evaluations of similar compounds have shown varying degrees of cytotoxicity against cancer cell lines, including A549 adenocarcinoma cells. These studies are crucial for determining the therapeutic index and safety profiles of new drug candidates derived from benzo[d]oxazole structures .

Drug Delivery Systems

The unique properties of cyclopropyl groups in drug design can enhance the pharmacological profiles of therapeutic agents. Research into cyclopropyl-containing compounds has indicated improved solubility and bioavailability, which are essential for effective drug delivery systems.

Research Findings

Studies have demonstrated that cyclopropyl derivatives can modulate interactions with biological targets, potentially leading to enhanced efficacy and reduced side effects compared to traditional drug formulations .

Comparative Analysis of Related Compounds

Compound NameActivity TypeKey Findings
(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamineAntimicrobialInhibits Pseudomonas aeruginosa quorum sensing
Benzo[d]imidazole derivativesAntimicrobialImproved potency against bacterial strains
Pyrrole derivativesAntimalarialEffective against P. falciparum malaria

This table summarizes the activities and findings related to compounds structurally similar to this compound, highlighting its unique position in antimicrobial research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between (1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine and related compounds:

Compound Name Structural Features Molecular Weight Key Substituents Biological Activity/Notes Reference
This compound Benzoxazole, cyclopropane, methanamine 188.23 Rigid cyclopropane, primary amine Lab use only; no disclosed bioactivity
1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (166) Benzoxazole, propargyl alcohol 188.2 (ESIMS) Alkyne alcohol substituent Synthesized but not characterized
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine (35) Cyclopropane, fluorophenyl, thiophene - Fluorine, methoxy, thiophene 5-HT2C receptor agonist
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride Benzoxazole, pyrrolidine, hydrochloride 253.73 Saturated 5-membered ring Discontinued; enhanced solubility
2-(1,3-Benzothiazol-2-yl)ethanamine Benzothiazole, ethanamine 178.26 Sulfur heteroatom, shorter chain Unspecified activity
KRC-108 Benzoxazole, pyridine, piperidine - TrkA kinase inhibitor Targets neurotrophic receptors

Key Comparative Insights

Heterocyclic Core Modifications
  • Benzoxazole vs. Benzothiazole: Replacing the benzoxazole’s oxygen with sulfur (as in 2-(1,3-benzothiazol-2-yl)ethanamine) alters electronic properties.
  • Cyclopropane vs. Pyrrolidine/Piperidine : The cyclopropane ring in the target compound imposes steric constraints, whereas pyrrolidine (in compound 351325-27-4) introduces a flexible, saturated ring. This difference may influence pharmacokinetics, with pyrrolidine derivatives often exhibiting improved solubility .
Functional Group Impact
  • Methanamine vs. Propargyl Alcohol : Compound 166 (1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol) replaces the methanamine with a propargyl alcohol group. The alcohol’s polarity and the alkyne’s reactivity contrast with the primary amine’s nucleophilicity, suggesting divergent synthetic applications .
  • N-Substituted Derivatives : Compounds like 35 and 36 () feature N-alkylation with thiophene or pyridine groups, which may enhance serotonin receptor (5-HT2C) selectivity due to aromatic stacking interactions .
Pharmacological Profiles
  • Target Specificity : While the target compound lacks disclosed bioactivity, structurally related compounds show diverse mechanisms. For example, KRC-108 inhibits TrkA kinase, leveraging its benzoxazole-pyridine scaffold for ATP-binding domain interactions .
  • 5-HT2C Receptor Agonists : Fluorine and methoxy substituents in compound 35 enhance receptor binding affinity, highlighting the importance of electron-withdrawing groups in modulating activity .

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine typically involves:

  • Formation of the benzo[d]oxazole core from 2-aminophenol derivatives.
  • Introduction of the cyclopropylmethanamine substituent via reductive amination or nucleophilic substitution.
  • Purification by chromatographic techniques to isolate the target compound in high purity.

Detailed Preparation Procedure

Synthesis of Benzo[d]oxazole Intermediate

A common approach starts with 2-aminophenol as the precursor:

  • Step 1: Protection or activation of 2-aminophenol using tosyl chloride in the presence of pyridine at 0°C, followed by stirring at room temperature for 12 hours. This yields a tosylated intermediate, which is extracted and purified by flash column chromatography, typically achieving yields around 88%.

  • Step 2: Cyclization to form the benzo[d]oxazole ring can be achieved by oxidative methods or intramolecular condensation, often facilitated by suitable catalysts or reagents such as hypoiodite catalysts.

Representative Reaction Conditions and Yields

Step Reaction Conditions Reagents/Materials Yield (%) Product Description
1 Tosyl chloride (1.3 eq), pyridine (3 eq), DCM, 0°C to RT, 12 h 2-Aminophenol 88 Tosylated 2-aminophenol intermediate
2 Hypoiodite catalysis or oxidative cyclization Tosylated intermediate 85 Benzo[d]oxazole derivative
3 NaBH4 (1.5 eq), MeOH, 0°C to RT, 12 h Benzo[d]oxazol-2-yl ketone 73 Reduced benzo[d]oxazole derivative
4 Reductive amination or substitution, flash chromatography Cyclopropylmethylamine 73 This compound

Analytical and Purification Techniques

  • Purification: Flash column chromatography on silica gel is the standard method used to purify intermediates and the final product, employing solvent systems such as petroleum ether/ethyl acetate or dichloromethane mixtures.

  • Monitoring: Reactions are monitored by thin-layer chromatography (TLC) using silica gel plates.

  • Characterization: The final compound is characterized by standard spectroscopic techniques including ^1H NMR, ^13C NMR, and melting point determination. For example, the benzo[d]oxazol-2-yl(phenyl)methanone intermediate shows characteristic ^1H NMR signals at δ 8.56-8.54 ppm (multiplet), consistent with aromatic protons.

Research Findings and Notes

  • The preparation method described is a one-pot or multi-step procedure emphasizing mild reaction conditions and moderate to high yields.

  • The use of sodium borohydride for reduction is preferred due to its selectivity and mildness, avoiding over-reduction or decomposition of the heterocyclic system.

  • Flash chromatography is critical for obtaining pure material, with yields varying between 70-90% depending on the step and scale.

  • Alternative synthetic routes involving epoxide ring opening and isothiocyanate intermediates have been explored in related heterocyclic amine syntheses but are less reported specifically for this compound.

  • The compound’s molecular formula is C11H12N2O, with a molecular weight of 188.23 g/mol.

Summary Table of Preparation Methods

Preparation Stage Key Reagents & Conditions Yield (%) Remarks
Tosylation of 2-aminophenol Tosyl chloride, pyridine, DCM, 0°C to RT, 12 h 88 Formation of tosylated intermediate
Cyclization to benzo[d]oxazole Oxidative conditions, hypoiodite catalyst 85 Formation of heterocyclic ring
Reduction of ketone intermediate NaBH4, MeOH, 0°C to RT, 12 h 73 Conversion to amine or alcohol
Introduction of cyclopropylamine Reductive amination or substitution 73 Final product formation

Q & A

Q. How can contradictory cytotoxicity data across cell lines be systematically analyzed?

  • Methodological Answer : Perform multi-omics profiling (transcriptomics/proteomics) to identify cell-specific signaling pathways. For example, discrepancies in mammary carcinoma cell responses may arise from differential expression of ChoKα or TrkA. Use siRNA knockdown to confirm target relevance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine
Reactant of Route 2
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(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.